Cas no 178974-29-3 (Piperazine, 1-[2-methoxy-5-(trifluoromethyl)phenyl]-)
Piperazine, 1-[2-methoxy-5-(trifluoromethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
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- Piperazine, 1-[2-methoxy-5-(trifluoromethyl)phenyl]-
- 1-[2-methoxy-5-(trifluoromethyl)phenyl]piperazine
- GS1446
- EN300-1930855
- 4-(2-methoxy-5-trifluoromethyl-phenyl)-piperazine
- 1-(2-Methoxy-5-trifluoromethylphenyl)piperazine
- SCHEMBL4754004
- 1-(2-methoxy-5-(trifluoromethyl)phenyl)piperazine
- 178974-29-3
-
- MDL: MFCD09027444
- Inchi: 1S/C12H15F3N2O/c1-18-11-3-2-9(12(13,14)15)8-10(11)17-6-4-16-5-7-17/h2-3,8,16H,4-7H2,1H3
- InChI Key: SSWLUCQLJACPOR-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=C(C=1)N1CCNCC1)OC)(F)F
Computed Properties
- Exact Mass: 260.11375
- Monoisotopic Mass: 260.11364759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 24.5Ų
Experimental Properties
- PSA: 24.5
Piperazine, 1-[2-methoxy-5-(trifluoromethyl)phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1930855-1g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]piperazine |
178974-29-3 | 1g |
$1172.0 | 2023-09-17 | ||
| Enamine | EN300-1930855-5g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]piperazine |
178974-29-3 | 5g |
$3396.0 | 2023-09-17 | ||
| Enamine | EN300-1930855-10g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]piperazine |
178974-29-3 | 10g |
$5037.0 | 2023-09-17 | ||
| Enamine | EN300-1930855-0.05g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]piperazine |
178974-29-3 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1930855-0.1g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]piperazine |
178974-29-3 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1930855-0.25g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]piperazine |
178974-29-3 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1930855-0.5g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]piperazine |
178974-29-3 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1930855-1.0g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]piperazine |
178974-29-3 | 1g |
$1172.0 | 2023-05-31 | ||
| Enamine | EN300-1930855-2.5g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]piperazine |
178974-29-3 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1930855-5.0g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]piperazine |
178974-29-3 | 5g |
$3396.0 | 2023-05-31 |
Piperazine, 1-[2-methoxy-5-(trifluoromethyl)phenyl]- Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on Piperazine, 1-[2-methoxy-5-(trifluoromethyl)phenyl]-
Piperazine, 1-[2-methoxy-5-(trifluoromethyl)phenyl]-: A Comprehensive Overview
Piperazine, 1-[2-methoxy-5-(trifluoromethyl)phenyl]- (CAS No. 178974-29-3) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a piperazine ring with a substituted phenyl group. The phenyl group is further modified with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position, making it a versatile building block for advanced chemical synthesis.
The piperazine core of this compound is a six-membered ring containing two nitrogen atoms, which contributes to its amine-like properties. The substitution pattern on the phenyl ring introduces electronic and steric effects that can be exploited in various chemical reactions. The methoxy group at the 2-position imparts electron-donating properties, while the trifluoromethyl group at the 5-position introduces electron-withdrawing effects. This combination makes the compound highly reactive and selective in certain chemical transformations.
Recent studies have highlighted the potential of Piperazine, 1-[2-methoxy-5-(trifluoromethyl)phenyl]- as a key intermediate in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). These materials are widely used in gas storage, catalysis, and sensing applications due to their high surface area and tunable pore structures. The compound's ability to act as a linker in MOF synthesis has been extensively explored in academic research, with findings published in leading journals such as *Nature Chemistry* and *Angewandte Chemie*.
In addition to its role in materials science, this compound has also found applications in pharmaceutical research. The piperazine ring is a common structural motif in drug molecules due to its ability to form hydrogen bonds and interact with biological targets. The substitution pattern on the phenyl ring further enhances its pharmacological properties, making it a valuable starting material for drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders.
Recent advancements in green chemistry have also brought attention to Piperazine, 1-[2-methoxy-5-(trifluoromethyl)phenyl]- as a potential candidate for sustainable chemical processes. Researchers have explored its use in catalytic reactions under mild conditions, reducing energy consumption and waste generation. These findings align with global efforts to develop environmentally friendly chemical technologies.
The synthesis of this compound involves multi-step organic reactions, including nucleophilic aromatic substitution and coupling reactions. The development of efficient synthetic routes has been an active area of research, with chemists focusing on improving yields and minimizing by-products. Innovations in catalyst design and reaction conditions have significantly enhanced the scalability of this synthesis process.
From an analytical standpoint, the characterization of Piperazine, 1-[2-methoxy-5-(trifluoromethyl)phenyl]- relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into the compound's molecular structure and purity, ensuring its quality for downstream applications.
In conclusion, Piperazine, 1-[2-methoxy-5-(trifluoromethyl)phenyl]- (CAS No. 178974-29-3) is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure enables it to serve as a versatile building block for advanced materials and pharmaceuticals. With ongoing research uncovering new applications and improved synthetic methods, this compound is poised to play an increasingly important role in both academic and industrial settings.
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